molecular formula C7H8N2O3 B147289 2-Methoxy-4-nitroaniline CAS No. 97-52-9

2-Methoxy-4-nitroaniline

Cat. No. B147289
CAS RN: 97-52-9
M. Wt: 168.15 g/mol
InChI Key: GVBHRNIWBGTNQA-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitroaniline is an important inducer of CYP1A2 due to its small molecular size . It is used as a photometric reagent for the determination of ethinylestradiol (ETE), a semi-synthetic estrogen that is widely used in oral contraceptives .


Molecular Structure Analysis

The molecular formula of 2-Methoxy-4-nitroaniline is C7H8N2O3 . The molecule is almost planar with the substituents . The N12–O19 bond length of the molecule is essentially controlled by the p-character of these hybrid orbitals and also by the nature of the N12–O19 bond .


Chemical Reactions Analysis

The metabolism of 2-methoxy-4-nitroaniline (MNA) occurs via the hydroxylation of the phenyl ring to form 6-hydroxy MNA in Harlan Sprague Dawley rats and B6C3F (1)/N mice .


Physical And Chemical Properties Analysis

2-Methoxy-4-nitroaniline is a yellow to orange crystalline powder . It has a melting point of 140-142 °C (lit.) and a boiling point of 337.07°C (rough estimate) . It has a density of 1.211 g/cm3 under 20 degrees . It is slightly soluble in water and soluble in alcohol, acetone, and DMSO .

Scientific Research Applications

Mechanism of Action

Target of Action

2-Methoxy-4-nitroaniline is a versatile compound widely used in various industries. It serves as an intermediate for organic synthesis, particularly in the production of dyes and pharmaceuticals . It also finds application in polymer chemistry as a monomer or building block for producing polymers with desired properties .

Mode of Action

The compound participates in diverse reactions, such as coupling and condensation, enabling the synthesis of new compounds . In the dye industry, 2-Methoxy-4-nitroaniline acts as a diazo component for synthesizing azo dyes .

Biochemical Pathways

The metabolism of 2-methoxy-4-nitroaniline (MNA) occurs via the hydroxylation of the phenyl ring to form 6-hydroxy MNA . The nitro group undergoes enzymatic reduction, generating nitrosamines, which are known to be cytotoxic and potentially carcinogenic .

Pharmacokinetics

The pharmacokinetics of 2-methoxy-4-nitroaniline were investigated in rats, mice, and humans. Following oral administration to rats, the majority of the radioactivity derived from [14C] MNA was excreted in urine, with 75-79% of the dose recovered within 72 hours . Urinary excretion rates were similar across all dose levels, with 56-60% excreted within the first 24 hours . Fecal excretion accounted for approximately 10-12% of the radioactivity . The highest tissue/blood ratios (TBR) were observed in the liver, while low TBR values were generally found in other tissues . Overall, the pharmacokinetic profile of 2-Methoxy-4-nitroanilin suggests predominant urinary excretion, low tissue distribution, and relatively slow clearance, with some differences observed between species and sexes .

Result of Action

The toxicity of 2-Methoxy-4-nitroaniline is primarily attributed to its metabolism within biological systems, leading to the formation of reactive intermediates. These intermediates can cause oxidative stress, resulting in cellular damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-4-nitroaniline. For instance, sunlight can interact with yellow tattoo pigments, releasing 2-methoxy-4-nitroaniline . Occupational exposure to dye dust during processing and handling poses the greatest risk of exposure . Inhalation or dermal exposure to dye dust can lead to asthma, eczema, and allergic responses .

Safety and Hazards

2-Methoxy-4-nitroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302-H351-H411 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methoxy-4-nitroaniline
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InChI

InChI=1S/C7H8N2O3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,8H2,1H3
Source PubChem
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InChI Key

GVBHRNIWBGTNQA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N
Source PubChem
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Molecular Formula

C7H8N2O3
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DSSTOX Substance ID

DTXSID0038700
Record name 2-Methoxy-4-nitroaniline
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Molecular Weight

168.15 g/mol
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Physical Description

Dry Powder; Other Solid, Deep yellow solid; [NTP] Powder; [Alfa Aesar MSDS]
Record name Benzenamine, 2-methoxy-4-nitro-
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Product Name

2-Methoxy-4-nitroaniline

CAS RN

97-52-9
Record name 2-Methoxy-4-nitroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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